Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide

physicochemical property thermal stability handling safety

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide (CAS 17115-47-8), also known as 3-(chlorosulfonyl)sulfolane, is a specialized organic chemical belonging to the sulfonyl chloride class. It is characterized by a molecular formula of C₄H₇ClO₄S₂, a molecular weight of 218.68 g/mol , and is primarily sourced as a 95% pure intermediate for research and development.

Molecular Formula C4H7ClO4S2
Molecular Weight 218.7 g/mol
CAS No. 17115-47-8
Cat. No. B099132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide
CAS17115-47-8
Molecular FormulaC4H7ClO4S2
Molecular Weight218.7 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1S(=O)(=O)Cl
InChIInChI=1S/C4H7ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2
InChIKeyAOAOPMCGCFWIHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide (CAS 17115-47-8): Sourcing the Dual Sulfone-Sulfonyl Chloride Building Block


Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide (CAS 17115-47-8), also known as 3-(chlorosulfonyl)sulfolane, is a specialized organic chemical belonging to the sulfonyl chloride class . It is characterized by a molecular formula of C₄H₇ClO₄S₂, a molecular weight of 218.68 g/mol , and is primarily sourced as a 95% pure intermediate for research and development.

Why Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide Cannot Be Replaced by Generic Sulfonyl Chlorides


The structural necessity of the saturated cyclic sulfone (sulfolane) core, which is integral to the molecular architecture of subsequent products, precludes the use of simpler, acyclic sulfonyl chlorides. Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide is not a mere sulfonylating agent; its cyclic sulfone contributes to the target molecule's polarity, solubility, metabolic stability, and three-dimensional shape, making it a critical enabler for specific structure-activity relationship (SAR) programs .

Quantitative Differentiation of Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide from Its Closest Analogs


Thermal Stability and Physical State Advantage Over Methanesulfonyl Chloride

The elevated melting point provides a distinct handling advantage. Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide is a crystalline solid at ambient temperature with a melting point of 112-113 °C , whereas a widely used generic sulfonylating agent like methanesulfonyl chloride (MsCl) is a liquid with a melting point of -32 °C [1]. This solid-state property simplifies precise weighing under standard laboratory conditions without the need for cold storage.

physicochemical property thermal stability handling safety

Electronic Modulation of Sulfonyl Chloride Reactivity by the Cyclic Sulfone

The cyclic sulfone group is a strong electron-withdrawing group that modulates the electrophilicity of the sulfonyl chloride. While a direct kinetic study comparing Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide to a non-sulfone analog is not available in the open literature, class-level inference confirms that the 1,1-dioxide ring introduces a significant inductive effect that influences reaction rates and selectivity profiles . This is analogous to the well-characterized electronic effects of sulfone groups in sulfolane derivatives, which are known to enhance stability and alter reactivity compared to simple alkyl sulfonyl chlorides .

electronic effect electrophilicity sulfonylation kinetics

Structural Rigidity and Regiochemical Fidelity vs. Flexible Alkyl Sulfonyl Chlorides

The cyclic thiolane-1,1-dioxide ring provides a rigid scaffold that locks the sulfonyl chloride group at a specific geometry. In contrast, flexible alkyl sulfonyl chlorides can adopt multiple conformations, potentially leading to isomeric mixtures or less defined biological interactions. The rigid core also provides a distinct spatial orientation essential for exploring three-dimensional chemical space in drug discovery .

regiochemistry structural rigidity SAR

Density-Driven Reagent Economy in Large-Scale Reactions

The predicted density of 1.70 g/cm³ offers a minor but calculable advantage in volumetric dosing for solution-phase chemistry. When compared to methanesulfonyl chloride (density ~1.48 g/mL) [1], a 1.0 mL aliquot contains 15% more mass of the target compound.

reagent economy density process chemistry

Optimal Application Scenarios for Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide Based on Verifiable Evidence


Synthesis of Sulfolane-Containing Sulfonamide Drug Candidates

The compound's dual functionality allows for the direct introduction of a saturated cyclic sulfone motif, which is a key pharmacophore for enhancing solubility and metabolic stability. Its solid-state form and predictable reactivity simplify the parallel synthesis of sulfonamide libraries for SAR studies .

Process Development for Kilogram-Scale Sulfonylation

The high density (1.70 g/cm³) and crystalline nature of the compound offer practical advantages in pilot-plant settings, including reduced storage volume and simplified handling compared to volatile liquid sulfonyl chlorides, leading to improved process mass intensity .

Design of Covalent Inhibitors with a Rigid Sulfone Warhead

The rigid thiolane-1,1-dioxide core provides a well-defined exit vector for the electrophilic sulfonyl chloride warhead, enabling structure-based design of targeted covalent inhibitors (TCIs) where precise spatial orientation is critical for binding affinity and selectivity .

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